molecular formula C16H14O4 B185386 Ethyl 4-benzoyloxybenzoate CAS No. 7471-31-0

Ethyl 4-benzoyloxybenzoate

Cat. No. B185386
CAS RN: 7471-31-0
M. Wt: 270.28 g/mol
InChI Key: OYLFFADWNSJZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzoyloxybenzoate, also known as ethyl benzoate-4-carboxylate, is a chemical compound that belongs to the ester group. It is widely used in the synthesis of various organic compounds due to its unique chemical properties. Ethyl 4-benzoyloxybenzoate is a white crystalline powder that has a pleasant odor and is soluble in organic solvents.

Mechanism of Action

The mechanism of action of Ethyl 4-benzoyloxybenzoate is not well understood. However, it is believed that it acts as a prodrug, which means that it is converted into an active form in the body. The active form of Ethyl 4-benzoyloxybenzoate is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Ethyl 4-benzoyloxybenzoate has been shown to have antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Ethyl 4-benzoyloxybenzoate has also been shown to have antioxidant properties, which means that it can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Ethyl 4-benzoyloxybenzoate is a useful starting material for the synthesis of various organic compounds. It is relatively easy to synthesize, and the yield of the reaction is usually high. However, Ethyl 4-benzoyloxybenzoate is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on Ethyl 4-benzoyloxybenzoate. One area of research could be the development of new synthetic routes for the production of Ethyl 4-benzoyloxybenzoate. Another area of research could be the investigation of the mechanism of action of Ethyl 4-benzoyloxybenzoate, which could lead to the development of new antimicrobial agents. Finally, research could also be conducted on the potential use of Ethyl 4-benzoyloxybenzoate as an antioxidant in various applications.

Synthesis Methods

Ethyl 4-benzoyloxybenzoate can be synthesized by the reaction between benzoic acid and Ethyl 4-benzoyloxybenzoate 4-hydroxybenzoate in the presence of a catalyst. The reaction is carried out under reflux in an organic solvent such as toluene or xylene. The yield of the reaction is usually high, and the product can be purified by recrystallization.

Scientific Research Applications

Ethyl 4-benzoyloxybenzoate is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is used in the synthesis of benzoylphenylurea insecticides, which are widely used in agriculture. Ethyl 4-benzoyloxybenzoate is also used in the synthesis of various pharmaceuticals, such as benzoyl peroxide, which is used to treat acne.

properties

CAS RN

7471-31-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 4-benzoyloxybenzoate

InChI

InChI=1S/C16H14O4/c1-2-19-15(17)13-8-10-14(11-9-13)20-16(18)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

OYLFFADWNSJZBV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Other CAS RN

7471-31-0

Origin of Product

United States

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